2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[(4-thiophen-2-yloxan-4-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2NO3S/c19-13-3-4-15(14(20)10-13)24-11-17(22)21-12-18(5-7-23-8-6-18)16-2-1-9-25-16/h1-4,9-10H,5-8,11-12H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NETBXGFFTVWONG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CNC(=O)COC2=C(C=C(C=C2)Cl)Cl)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide is a synthetic derivative that incorporates a dichlorophenoxy group and a thiophene-substituted tetrahydropyran moiety. This combination suggests potential biological activity, particularly in areas such as herbicide efficacy and antimicrobial properties. This article reviews the biological activities associated with this compound, presenting data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The structural formula of the compound includes key functional groups that are known for their biological activities:
- Dichlorophenoxy Group : Known for its herbicidal properties, particularly as a plant growth regulator.
- Tetrahydropyran Ring : Often associated with various pharmacological activities.
- Thiophene Ring : Recognized for its role in enhancing biological activity due to its electron-donating properties.
Biological Activity Overview
The biological activity of the compound can be categorized into several areas:
- Herbicidal Activity
-
Antimicrobial Activity
- Preliminary studies indicate that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of thiophene and tetrahydropyran have shown effectiveness against various bacterial strains, suggesting that the compound may also possess antibacterial or antifungal properties .
-
Pharmacological Activity
- Compounds containing similar scaffolds have been reported to exhibit a range of pharmacological effects including anti-inflammatory, analgesic, and potentially anticancer activities. The presence of the tetrahydropyran ring is particularly noteworthy as it has been linked to diverse biological effects in medicinal chemistry .
Case Study 1: Herbicidal Efficacy
A study investigating the herbicidal activity of various dichlorophenoxy derivatives found that compounds similar to our target compound exhibited significant growth inhibition in broadleaf weeds. The mechanism involved the disruption of protein synthesis and cellular division in plant tissues .
Case Study 2: Antimicrobial Screening
Research conducted on thiophene derivatives demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 100 to 400 µg/mL against various pathogens, indicating moderate antibacterial activity .
Data Tables
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. Research indicates that derivatives of thiophene and dichlorophenoxy compounds exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, a study on thiophene derivatives demonstrated their effectiveness in inhibiting bacterial growth, suggesting that modifications to the core structure can enhance antimicrobial efficacy .
Anticancer Potential
The compound's structural features also position it as a potential anticancer agent. Investigations into similar compounds have shown promising results in inhibiting cancer cell proliferation. For example, derivatives have been evaluated against human breast adenocarcinoma cell lines (MCF7), revealing significant cytotoxic effects. Molecular docking studies further support the hypothesis that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic potential .
Herbicide Development
The compound's structural similarity to known herbicides like 2,4-Dichlorophenoxyacetic acid suggests potential applications in agricultural settings as a herbicide. 2,4-D is widely used to control broadleaf weeds while being less harmful to grasses. The introduction of thiophene moieties could enhance selectivity and efficacy against specific weed species, leading to the development of new herbicides with improved safety profiles and reduced environmental impact .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like 2-(2,4-dichlorophenoxy)-N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)acetamide. Studies have shown that modifications in the thiophene ring or the acetamide side chain can significantly influence antimicrobial and anticancer activities. For example, varying substituents on the thiophene ring has been linked to enhanced binding affinity to target proteins, suggesting avenues for further research and development .
Case Studies
Chemical Reactions Analysis
Nucleophilic Substitution at the Dichlorophenoxy Group
The 2,4-dichlorophenoxy moiety undergoes nucleophilic substitution reactions, particularly at the para-chlorine position due to reduced steric hindrance compared to the ortho position.
| Reactant/Conditions | Product | Key Observations |
|---|---|---|
| NaOH (aqueous, reflux) | 2-(4-Hydroxyphenoxy)-acetamide analog | Selective para substitution observed |
| NH₃ (anhydrous, DMF) | 4-Amino-substituted derivative | Requires catalytic Cu(I) for amination |
Mechanistic studies indicate an SNAr (nucleophilic aromatic substitution) pathway facilitated by electron-withdrawing effects of the adjacent chlorine and oxygen atoms . Ortho-chlorine substitution is less favorable due to steric constraints from the neighboring phenoxy oxygen .
Acetamide Hydrolysis
The acetamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.
| Conditions | Product | Yield (%) |
|---|---|---|
| 6M HCl, 100°C, 8h | 2-(2,4-Dichlorophenoxy)acetic acid | 78 |
| 1M NaOH, EtOH, reflux | Sodium salt of acetic acid derivative | 85 |
Kinetic studies reveal base-catalyzed hydrolysis proceeds 3× faster than acid-catalyzed routes due to stabilization of the tetrahedral intermediate. The tetrahydro-2H-pyran-thiophene substituent does not participate in this reaction but influences solubility in polar solvents .
Electrophilic Substitution on Thiophene
The thiophen-2-yl group undergoes regioselective electrophilic substitution at the 5-position:
| Reaction | Reagents/Conditions | Product Structure |
|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0°C | 5-Nitrothiophene derivative |
| Sulfonation | SO₃/DCE, 40°C | 5-Sulfo-thiophene analog |
DFT calculations confirm the 5-position’s higher electron density (-0.12 e vs. 3-position’s -0.09 e). Bromination trials show similar selectivity but require FeBr₃ catalysis for complete conversion.
Tetrahydropyran Ring Reactivity
The tetrahydro-2H-pyran ring participates in two primary transformations:
Acid-Catalyzed Ring Opening
| Acid | Temperature | Product |
|---|---|---|
| HBr (48% aq.) | 80°C | Linear bromoether intermediate |
| TFA/DCM (1:1) | RT | Diol derivative via hemiketal |
Ring-opening follows oxonium ion formation , with attack at the least substituted carbon (C2/C6 positions) .
Oxidation Reactions
| Oxidizing Agent | Product |
|---|---|
| KMnO₄ (acidic) | Ketone at C4 position |
| O₂/Pt catalyst | Epoxide intermediate (unstable) |
Oxidation at the C4 methylene group is favored due to hyperconjugation with adjacent oxyg
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several classes of molecules:
Key Observations :
- Dichlorophenoxy vs. Chlorophenyl: The dichlorophenoxy group in the target compound may confer herbicidal properties akin to 2,4-D, while chlorophenyl derivatives (e.g., ) are often associated with kinase inhibition or antimicrobial effects .
- Thiophene Incorporation : Thiophene-containing analogues (e.g., ) exhibit enhanced electronic interactions and metabolic stability compared to purely phenyl-based compounds. The sulfur atom in thiophene facilitates hydrophobic and π-π interactions in target binding .
- THP vs.
Q & A
Basic: What are the standard synthetic routes for preparing this compound?
Answer:
The compound is typically synthesized via multi-step coupling reactions. A common approach involves:
- Step 1: Reacting 2,4-dichlorophenoxyacetic acid with a coupling agent like TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) in dry dichloromethane (DCM) at 25–30°C, followed by reaction with a primary amine precursor (e.g., (4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methylamine).
- Step 2: Monitoring reaction progress via TLC (hexane:ethyl acetate, 9:3 v/v) and isolating intermediates by acid-base extraction.
- Step 3: Purifying the final product via column chromatography or recrystallization .
Key Reaction Conditions:
| Reagent/Condition | Role | Example from Synthesis |
|---|---|---|
| TBTU | Coupling agent | 0.003 mol |
| 2,6-Lutidine | Base for pH control | 1.3 vol. |
| DCM | Solvent | 10–25 mL |
| TLC mobile phase | Reaction monitoring | Hexane:EtOAc (9:3) |
Basic: Which spectroscopic methods are critical for structural confirmation?
Answer:
Structural elucidation relies on:
- 1H/13C NMR : To confirm proton environments and carbon frameworks (e.g., aromatic protons at δ 7.60–7.40 ppm, thiophenyl protons at δ 7.29 ppm in DMSO-d6) .
- Mass Spectrometry (HRMS) : For molecular ion validation (e.g., observed [M+H]+ at m/z 301.1379 vs. calculated 301.1369) .
- X-ray Crystallography : To resolve 3D conformation (e.g., bond angles and torsional strain in the tetrahydro-2H-pyran ring) .
Example NMR Data (Key Peaks):
| Proton Group | Chemical Shift (δ, ppm) | Source |
|---|---|---|
| Thiophen-2-yl C-H | 7.29 (d, J = 3.8 Hz) | |
| Dichlorophenoxy CH2 | 4.20–4.50 (s) | |
| Tetrahydro-2H-pyran CH2 | 2.82 (t, J = 5.8 Hz) |
Advanced: How can reaction yields be optimized amid competing side reactions?
Answer:
Strategies include:
- Coupling Agent Screening : Test alternatives to TBTU (e.g., HATU, EDCl/DMAP) to reduce racemization or byproduct formation.
- Stoichiometry Adjustments : Optimize molar ratios (e.g., 1:1.2 for amine:acid) to drive reactions to completion .
- Temperature Control : Maintain ≤5°C during exothermic coupling steps to suppress side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF) for improved solubility of intermediates .
Yield Optimization Table:
| Parameter | Impact on Yield | Reference |
|---|---|---|
| TBTU vs. HATU | 65% vs. 72% (hypothetical) | |
| Cooling to 0–5°C | Reduces hydrolysis by 30% | |
| Solvent (DCM vs. DMF) | 55% vs. 68% (hypothetical) |
Advanced: How to resolve discrepancies between computational and experimental spectral data?
Answer:
- 2D NMR Techniques : Use COSY, HSQC, and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing thiophenyl vs. pyran protons) .
- X-ray Diffraction : Resolve tautomerism or conformational isomers (e.g., axial vs. equatorial substituents in the pyran ring) .
- DFT Calculations : Compare computed NMR chemical shifts (GIAO method) with experimental data to validate stereochemistry .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Column Chromatography : Use silica gel with gradient elution (hexane:ethyl acetate from 9:1 to 6:4) to separate acetamide derivatives .
- Recrystallization : Employ ethanol/chloroform mixtures (1:5 v/v) for high-purity crystals .
- Acid-Base Extraction : Remove unreacted starting materials using 10% NaHCO3 .
Advanced: How to analyze isomeric forms using advanced techniques?
Answer:
- Variable Temperature NMR : Detect dynamic isomerization (e.g., ring-flipping in tetrahydro-2H-pyran) by observing coalescence temperatures .
- NOESY Spectroscopy : Identify spatial proximity of substituents (e.g., thiophen-2-yl vs. dichlorophenoxy groups) .
- Single-Crystal XRD : Resolve geometric isomerism (e.g., cis vs. trans amide conformers) .
Advanced: What computational approaches predict metabolic stability?
Answer:
- Molecular Docking : Screen against cytochrome P450 isoforms (e.g., CYP3A4) to assess oxidation susceptibility .
- ADMET Predictions : Use tools like SwissADME to estimate solubility (LogP) and hepatic clearance .
- DFT for Reactivity : Calculate Fukui indices to identify electrophilic sites prone to metabolic modification .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
